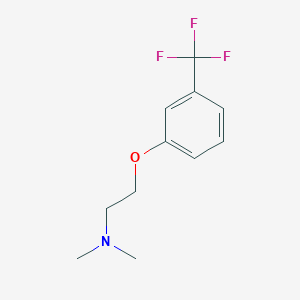

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

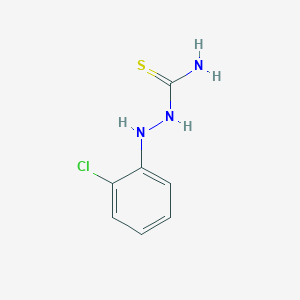

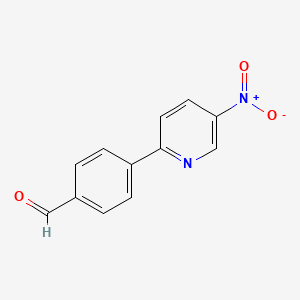

“N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine” is a chemical compound . It is related to the antidepressant drug fluoxetine, which is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .

Synthesis Analysis

The synthesis of this compound can involve the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride . Another method involves the deprotection of Boc and PMB groups, followed by reducing amination .Molecular Structure Analysis

The molecular formula of this compound is C11H14F3NO . The structure of this compound is related to that of fluoxetine .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be transformed into pexidartinib by reducing amination . It can also react with sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines .Aplicaciones Científicas De Investigación

Novel Synthetic Route Development

Xiaoxia Luo et al. (2008) explored a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method begins with 2-nitrochlorobenzene, undergoing various chemical transformations, highlighting its convenience and economic efficiency in accessing this intermediate (Luo et al., 2008).

Neurochemical Pharmacology

A. Eshleman et al. (2018) investigated the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including compounds structurally similar to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They examined these compounds' affinity and efficacy at various serotonin receptors and transporters, demonstrating a biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).

Metabolism and Cytochrome P450 Involvement

L. M. Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, which are structurally related to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They identified the main enzymes involved in the primary metabolism of these compounds, including CYP3A4 and CYP2D6, providing insight into potential drug-drug interactions (Nielsen et al., 2017).

Analytical Characterization for Forensic Analysis

Benny J. Lum et al. (2020) identified and characterized a class of thermolabile psychoactive compounds, including NBOH analogues similar to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. They used gas chromatography-mass spectrometry and chemical derivatization for forensic analysis, emphasizing the importance of these techniques in identifying psychoactive substances (Lum et al., 2020).

Controlled Substance Regulation

The Drug Enforcement Administration's final rule on placing certain synthetic phenethylamines, similar in structure to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, into Schedule I of the Controlled Substances Act, highlights the regulatory and legal aspects of handling such compounds. This action reflects the importance of controlling substances with potential for abuse and public safety concerns (Federal Register, 2016).

Propiedades

IUPAC Name |

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYALXLYWVCFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358339 |

Source

|

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine | |

CAS RN |

1001541-07-6 |

Source

|

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)

![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)